

# Fulacimstat vs TY-51469 chymase inhibitor efficacy

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## Compound Focus: Fulacimstat

CAS No.: 1488354-15-9

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## Drug Profile and Clinical Status Comparison

The table below summarizes the core characteristics and developmental status of each inhibitor.

Feature	Fulacimstat (BAY 1142524)	TY-51469
Developer	Bayer AG	Toa Eiyo Ltd.
Administration	Oral [1]	Intraperitoneal (in animal studies) [2] [3] [4]

| **Primary Research Focus** | - Adverse cardiac remodeling (historical) [5]

- Thrombotic disorders (current potential) [1] [6] | - Fibrotic diseases (kidney, liver, lung) [4] [7]
- Inflammatory diseases (IBD) [2]
- Thrombosis [3] | | **Clinical Status** | Phase II trials completed (for post-MI remodeling and diabetic kidney disease); did not demonstrate efficacy in those indications [1] [5] | Preclinical research stage (extensive animal model data) [2] [3] [4] | | **Key Differentiating Feature** | Orally bioavailable; advanced to human clinical trials [1] [5] | Widely used as a research tool in animal models to validate chymase's role in various diseases [2] [3] [4] |

## Quantitative Efficacy Data in Disease Models

The following tables summarize key efficacy findings from experimental models. Note that different models and endpoints are used, so direct numerical comparisons are not applicable.

**Table: Efficacy in Cardiovascular and Thrombotic Models**

Model / Endpoint	Fulacimstat	TY-51469
<b>Deep Vein Thrombosis (DVT)</b>	Proposed as a new application [1] [6]	<b>Significantly reduced</b> thrombus formation in mouse stenosis and FeCl <sub>3</sub> models [3].
<b>Bleeding Risk</b>	Suggested to have low bleeding risk based on chymase inhibitor class effect [1]	<b>No impact</b> on bleeding times in healthy or DVT mice [3].
<b>Post-Myocardial Infarction (MI)</b>	No effect on cardiac remodeling in a Phase II clinical trial (CHIARA MIA 2) [5].	Not reported in the provided search results.

**Table: Efficacy in Inflammatory and Fibrotic Disease Models**

Disease Model	Fulacimstat	TY-51469
<b>Inflammatory Bowel Disease (IBD)</b>	Not reported.	<b>Significantly ameliorated</b> DSS-induced colitis in rats. Reduced histopathological scores and increased Treg proportion and anti-inflammatory cytokines (IL-10, TGF-β1) [2].
<b>Kidney Fibrosis</b>	Not reported.	<b>Significantly suppressed</b> renal fibrosis, TGF-β1, and collagen I in a mouse model of chronic renal ischemia-reperfusion injury [4].
<b>Non-Alcoholic Steatohepatitis (NASH)</b>	Not reported.	<b>Attenuated</b> hepatic steatosis, inflammation, and fibrosis in various NASH models by reducing oxidative stress, MMP-9, and TGF-β [7].

## Detailed Experimental Protocols

To help you evaluate the data, here are the methodologies from key studies cited above.

### 1. DVT Model (TY-51469) [3]

- **Animal Model:** C57BL/6 mice and mMCP-4 knockout mice.
- **DVT Induction:** Two models were used:
  - **Stenosis Model:** Partial ligation of the inferior vena cava (IVC) to induce flow-induced thrombosis.
  - **FeCl<sub>3</sub> Model:** Application of Ferric Chloride to the IVC to cause endothelial injury-induced thrombosis.
- **Dosing:** TY-51469 was administered via intraperitoneal injection.
- **Evaluation:** Thrombus size was measured morphometrically and by color Doppler ultrasound. Bleeding times were assessed separately.

### 2. IBD Model (TY-51469) [2]

- **Animal Model:** Sprague-Dawley rats.
- **Disease Induction:** Colitis was induced by administering 3.5% Dextran Sulfate Sodium (DSS) in drinking water cyclically.
- **Dosing:** TY-51469 (10 mg/kg/day) or saline (control) was administered via intraperitoneal injection.
- **Evaluation:**
  - **Histopathological Scoring:** Macroscopic and microscopic evaluation of colon inflammation.
  - **Flow Cytometry:** Proportion of CD4+CD25+ regulatory T cells (Tregs) in peripheral blood.
  - **ELISA:** Serum levels of IL-10, TGF- $\beta$ 1, and IL-17A.

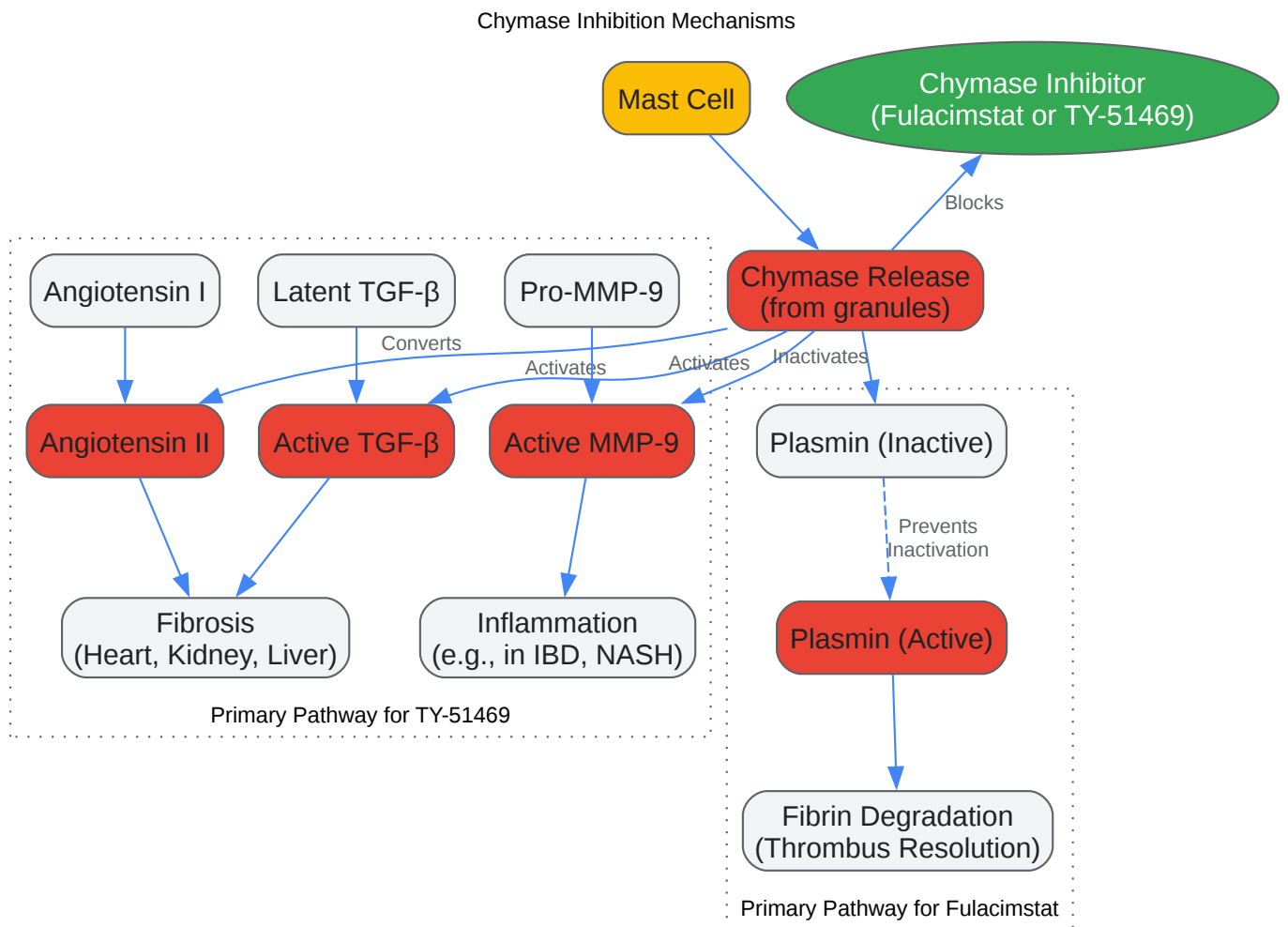
### 3. Cardiac Remodeling Trial (Fulacimstat) [5]

- **Trial Design:** CHIARA MIA 2, a multicenter, randomized, double-blinded, placebo-controlled Phase IIa trial.
- **Patients:** 107 patients with a first acute ST-elevation myocardial infarction (STEMI) and left ventricular dysfunction.
- **Dosing:** Oral **fulacimstat** or placebo for 6 months.
- **Primary Endpoint:** Change in left ventricular end-systolic volume (LVESV) from baseline to 6 months, assessed by cardiac magnetic resonance imaging (MRI).

## Mechanism of Action and Signaling Pathways

Both inhibitors block chymase, a serine protease stored in mast cell granules, but their therapeutic effects are mediated through different downstream pathways.

The following diagram illustrates the primary mechanisms of chymase inhibition based on current research, highlighting the distinct pathways influenced by TY-51469 and **Fulacimstat**.



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## Key Takeaways for Researchers

- **Fulacimstat** is an orally available compound that has undergone human testing. While it failed its initial clinical endpoints, it represents a mature chemical entity with a known safety profile in humans, making it a candidate for repurposing, particularly for thrombotic disorders where low bleeding risk is critical [1] [6].
- **TY-51469** is a potent research tool with robust *in vivo* efficacy data across a wide spectrum of fibrotic and inflammatory diseases in animal models. Its value lies in validating chymase as a therapeutic target in these conditions [2] [4] [7]. The requirement for parenteral administration may limit its translational potential.

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